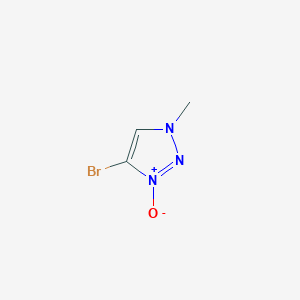

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is an organic compound with the molecular formula C3H4BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide can be synthesized through the bromination of 1-methyl-1H-1,2,3-triazole. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different triazole derivatives with altered oxidation states .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide and its derivatives have been investigated for their antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal agents. Research indicates that compounds containing the triazole ring exhibit significant activity against a variety of pathogens, including bacteria and fungi .

1.2 Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The unique electronic properties of the triazole ring may enhance the interaction with biological targets involved in cancer progression. For instance, some derivatives have shown promising results in inhibiting specific kinases associated with tumor growth .

1.3 Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of triazole compounds. Molecular docking studies suggest that certain triazole derivatives can act as dual-binding site inhibitors for acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This highlights the compound's potential in developing therapies aimed at improving cognitive function.

Agricultural Applications

2.1 Fungicides

The triazole scaffold is widely recognized in agricultural chemistry for its role in developing fungicides. Compounds like this compound have been synthesized to enhance efficacy against plant pathogens while minimizing environmental impact . The ability to modify the triazole structure allows for increased potency and selectivity against specific fungal strains.

2.2 Herbicides

In addition to fungicidal applications, research into herbicidal properties has also been conducted. The introduction of halogen substituents like bromine can significantly alter the herbicidal activity of triazoles, making them effective in controlling weed populations without harming crops .

Material Science

3.1 Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique bonding characteristics of the triazole ring can provide cross-linking sites within polymers, resulting in improved performance .

3.2 Sensor Technology

Triazoles have been investigated for their potential use in sensor technology due to their ability to interact with various metal ions and organic molecules. The functionalization of this compound can lead to the development of sensitive sensors for detecting environmental pollutants or biological analytes .

Synthesis and Characterization

The synthesis of this compound typically involves methods such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for efficient formation of the triazole ring under mild conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Mécanisme D'action

The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated triazole derivative with similar chemical properties but different reactivity due to the position of the bromine atom.

4-Bromo-1-methyl-1H-1,2,3-triazole: The parent compound without the oxide group, which affects its chemical reactivity and biological activity.

Uniqueness

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Activité Biologique

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the oxide group enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and related fields. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C_4H_5BrN_4O. The triazole ring structure allows for various interactions with biological targets, while the bromine atom and the oxide group contribute to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity and influence signaling pathways within cells. Its mechanism involves:

- Binding to Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, altering their function and leading to downstream effects in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Recent investigations highlight the anticancer potential of triazole derivatives. For example:

- In vitro studies have shown that certain triazole compounds induce apoptosis in cancer cells while sparing normal cells. Specifically, compounds related to this compound exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., HCT116) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole A | HCT116 | 0.43 | Induces apoptosis |

| Triazole B | MDA-MB-231 | 0.72 | Inhibits NF-kB pathway |

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research suggests that the presence of the triazole ring is crucial for inhibiting fungal growth by interfering with ergosterol synthesis in fungal cell membranes.

Case Studies

Several studies have focused on the biological activity of triazoles similar to this compound:

- Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer effects on various cell lines (HT29, MCF7). Results indicated that modifications on the triazole ring significantly enhanced cytotoxicity .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of different triazoles against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other brominated triazoles:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains an oxide group | Antimicrobial, anticancer |

| 3-Bromo-1-methyl-1H-1,2,4-triazole | Different substitution pattern | Varies in reactivity |

| 4-Bromo-1-methyltriazole | Lacks oxide group | Reduced biological activity |

Propriétés

IUPAC Name |

4-bromo-1-methyl-3-oxidotriazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-6-2-3(4)7(8)5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGSCBJPIWBNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C([N+](=N1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553534 | |

| Record name | 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116932-78-6 | |

| Record name | 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.